molecular formula C17H20ClN3O2S B1345054 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide CAS No. 1033463-18-1

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide

Cat. No. B1345054
M. Wt: 365.9 g/mol
InChI Key: YPTWJMUXOHIAEV-UHFFFAOYSA-N
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Description

“1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide” is a specialty product for proteomics research . It is a derivative of the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents .


Synthesis Analysis

The synthesis of such compounds often involves the use of a thiadiazole nucleus, which is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . The thiadiazole nucleus is present as a core structural component in an array of drug categories .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . The thiadiazole nucleus is part of the vitamin B (thiamine) structure .


Chemical Reactions Analysis

Thiadiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .

Scientific Research Applications

Molecular Interactions and Structural Analysis

  • A study investigated the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, employing molecular orbital methods and conformational analysis to develop pharmacophore models. This research provides insights into the steric and electrostatic interactions that could be relevant for the binding efficacy of related compounds, including "1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide" (Shim et al., 2002).

Synthesis and Chemical Characterization

  • Research focused on the synthesis of piperidine-based 1,3-thiazole derivatives, including the synthesis of related compounds through reactions involving thiosemicarbazide and hydrazonoyl chlorides. This work contributes to the chemical knowledge base necessary for the synthesis of "1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide" and highlights its potential anti-arrhythmic activity (Abdel‐Aziz et al., 2009).

Biological Activities

  • The synthesis and antimicrobial evaluation of new thiazole derivatives were explored, providing a basis for understanding the potential biological activities of "1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide." These studies indicate moderate to high antibacterial and antifungal activities, which could be relevant for the compound (Kubba & Rahim, 2018).

Antifungal and Antiviral Properties

  • A compound structurally related to "1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide" demonstrated good fungicidal and antiviral activities, particularly against tobacco mosaic virus. This suggests potential applications of the compound for antifungal and antiviral purposes (Li et al., 2015).

Future Directions

Thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research could focus on the development of new thiadiazole derivatives with enhanced pharmacological activities.

properties

IUPAC Name

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c18-14-3-1-12(2-4-14)15-11-24-17(20-15)21-8-5-13(6-9-21)16(23)19-7-10-22/h1-4,11,13,22H,5-10H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTWJMUXOHIAEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCO)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401139165
Record name 1-[4-(4-Chlorophenyl)-2-thiazolyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401139165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide

CAS RN

1033463-18-1
Record name 1-[4-(4-Chlorophenyl)-2-thiazolyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033463-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(4-Chlorophenyl)-2-thiazolyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401139165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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